![molecular formula C31H34N2O6S B12306260 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid](/img/structure/B12306260.png)
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid is a complex organic compound with a molecular formula of C29H30N2O6S. This compound is notable for its intricate structure, which includes a piperidine ring, a thiophene ring, and a fluorenylmethoxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid involves multiple steps. The process typically starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The next step involves the introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amine functionality. The thiophene ring is then introduced through a series of coupling reactions. The final product is obtained after deprotection and purification steps .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include:
(2S)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: This compound has a similar structure but differs in the position of the thiophene ring.
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid: This compound has a cyclopentane ring instead of a piperidine ring.
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperidine: This compound lacks the thiophene ring and has a simpler structure.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C31H34N2O6S |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C31H34N2O6S/c1-31(2,3)39-29(36)32-14-12-21(13-15-32)33(17-22-16-20(19-40-22)28(34)35)30(37)38-18-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,16,19,21,27H,12-15,17-18H2,1-3H3,(H,34,35) |
InChI Key |
QWOINMMPTCWRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


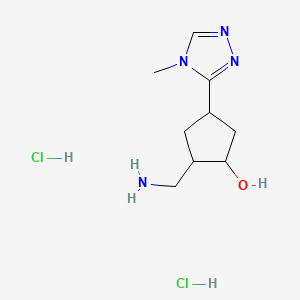
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
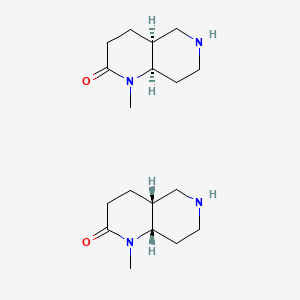
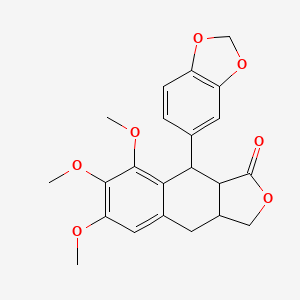
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
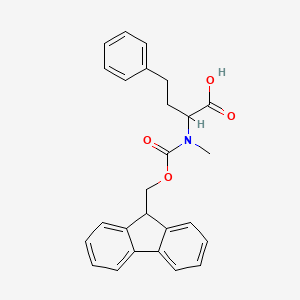
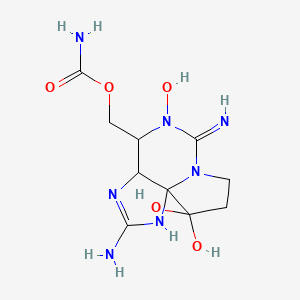
![Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12306209.png)
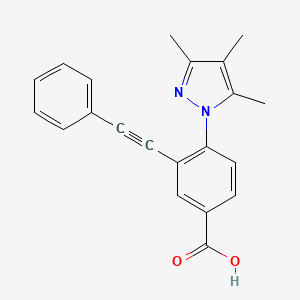
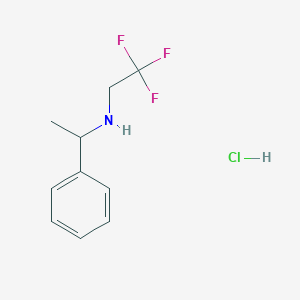

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12306235.png)
![N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide](/img/structure/B12306241.png)
![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
